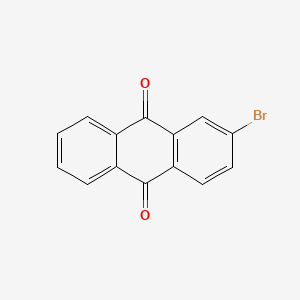

2-Bromoanthraquinone

描述

Overview of Anthraquinone (B42736) Derivatives in Contemporary Chemical Science

Anthraquinones are a class of aromatic organic compounds based on the anthraquinone skeleton. wikipedia.org They are found in nature, in various plants, fungi, lichens, and insects, and are also synthesized on a large industrial scale for a multitude of applications. wikipedia.orgbeilstein-journals.org These applications range from the production of dyes and pigments to their use in the manufacturing of hydrogen peroxide and as catalysts in the pulping industry. wikipedia.orgfrontiersin.org

Historical Context of Anthraquinone Research

The journey of anthraquinones in science began in 1868 when German chemists Carl Graebe and Carl Theodore Liebermann first used the name "anthraquinone" while describing the synthesis of the red dye alizarin (B75676) from anthracene (B1667546). wikipedia.org This discovery was a pivotal moment, as it not only led to the industrial production of alizarin but also sparked widespread interest in the chemistry of anthraquinones. wikipedia.org A few years later, in 1873, the correct diketone structure of anthraquinone was proposed, laying the foundation for over a century of research into this versatile class of compounds. frontiersin.orgnih.gov

Significance of Brominated Anthraquinones within Chemical Synthesis

The introduction of a bromine atom onto the anthraquinone core dramatically influences its reactivity and properties, making brominated anthraquinones highly valuable intermediates in organic synthesis. The bromine atom serves as a good leaving group, facilitating a variety of substitution reactions. This allows for the introduction of diverse functional groups, leading to the synthesis of a wide array of complex molecules. beilstein-journals.orgarabjchem.org

Brominated anthraquinones, including 2-Bromoanthraquinone, are crucial precursors in the synthesis of dyes, pigments, and pharmaceuticals. beilstein-journals.orgvulcanchem.comontosight.ai For instance, they are key intermediates in the production of vibrant blue dyes. wikipedia.org The ability to functionalize the anthraquinone scaffold through its brominated derivatives has been instrumental in the development of new materials and biologically active compounds. beilstein-journals.orgbeilstein-journals.orgnih.gov

Research Gaps and Future Directions for this compound

Despite the significant progress in understanding and utilizing this compound, several research gaps remain. While its role as a synthetic intermediate is well-established, a deeper understanding of its photocatalytic mechanisms in various organic systems is an area of active investigation. nih.govrsc.org Recent studies have shown its potential as a highly efficient photocatalyst for the oxidation of alcohols, opening new avenues for its application in green chemistry. nih.govrsc.org

Future research is expected to focus on several key areas:

Development of Novel Catalytic Applications: Exploring the full potential of this compound and its derivatives as photocatalysts in a wider range of organic transformations. nih.govresearchgate.netsciopen.com This includes delving into its role in redox reactions and its potential for C-H bond activation.

Synthesis of Advanced Materials: Utilizing this compound as a monomer for the creation of novel porous organic polymers (POPs) with applications in gas storage, separation, and electrochemical energy storage. arabjchem.org

Medicinal Chemistry: Further investigation into the synthesis of novel anthraquinone-based compounds with potential therapeutic applications, building upon the established use of anthraquinones in drug discovery. nih.govresearchgate.net The development of more selective and potent anticancer agents is a particularly promising direction. nih.govresearchgate.net

Mechanistic Studies: Employing advanced computational and spectroscopic techniques to gain a more profound understanding of the excited-state dynamics and reaction pathways of this compound in various chemical environments. nih.govrsc.orgmdpi.com

The continued exploration of this compound's properties and reactivity is poised to unlock new possibilities in chemical synthesis, materials science, and beyond, solidifying its importance in advanced chemical research.

| Property | Value | Source |

| Chemical Formula | C14H7BrO2 | chemicalbook.comcymitquimica.com |

| Molecular Weight | 287.11 g/mol | chemicalbook.comcymitquimica.com |

| Appearance | Light yellow to yellow to orange powder/crystal | cymitquimica.comtcichemicals.com |

| Melting Point | 205-211 °C | tcichemicals.comguidechem.com |

| Purity | >96.0% (GC) | cymitquimica.comtcichemicals.com |

Detailed Research Findings

Recent research has highlighted the exceptional photocatalytic abilities of this compound. nih.govrsc.org It has been demonstrated to be a highly efficient photocatalyst for the oxidation of secondary aromatic alcohols to their corresponding ketones, with yields exceeding 96% in some cases. nih.govrsc.org The mechanism is believed to involve a hydrogen transfer from the alcohol to the excited state of this compound. nih.govrsc.org

Density Functional Theory (DFT) calculations have been employed to elucidate the electronic structure and excited-state properties of this compound. nih.govrsc.org These studies have provided valuable insights into the reaction mechanism, including the energies of the singlet and triplet excited states and the intermediates involved in the photocatalytic cycle. nih.govrsc.org

Furthermore, this compound has been utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. colab.ws This methodology is crucial for the synthesis of complex organic molecules and polymers. arabjchem.orgcolab.ws For instance, it has been used to create anthraquinone-based polymers for potential applications in modern batteries. colab.ws

| Reaction | Reagents | Product | Application | Source |

| Photocatalytic Oxidation | sec-Aromatic Alcohols, Light | Ketones | Green Chemistry, Organic Synthesis | nih.govrsc.org |

| Suzuki-Miyaura Coupling | Boronic Acids, Pd Catalyst | Arylated Anthraquinones | Materials Science, Drug Discovery | colab.ws |

| Sonogashira Coupling | Terminal Alkynes, Cu/Pd Catalyst | Alkynylated Anthraquinones | Synthesis of Donor-Acceptor Systems | mdpi.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrO2/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSDGYDTWADUJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277889 | |

| Record name | 2-Bromoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

572-83-8 | |

| Record name | 2-Bromoanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoanthracene-9,10-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Advanced Synthetic Routes for 2 Bromoanthraquinone and Its Derivatives

Classical and Modern Synthetic Approaches to 2-Bromoanthraquinone

The preparation of this compound can be broadly categorized into two primary strategies: the construction of the anthraquinone (B42736) skeleton from substituted precursors, and the direct functionalization of the pre-formed anthraquinone core.

Friedel-Crafts Acylation Based Synthesis Routes

A prominent and widely utilized method for synthesizing this compound involves the Friedel-Crafts acylation reaction. This approach builds the anthraquinone structure by reacting a substituted benzene (B151609) derivative with a dicarboxylic acid anhydride (B1165640), followed by a cyclization step.

The condensation of phthalic anhydride with bromobenzene (B47551) is a cornerstone of this compound synthesis. google.com This reaction proceeds in two main stages: an initial Friedel-Crafts acylation to form an intermediate, 2-(4-bromobenzoyl)benzoic acid, followed by an intramolecular cyclization to yield the final this compound product. google.com

Anhydrous aluminum chloride (AlCl₃) is a critical Lewis acid catalyst in the Friedel-Crafts acylation step. google.comquora.com Its primary function is to activate the phthalic anhydride, rendering it a more potent electrophile for the aromatic substitution reaction with bromobenzene. doubtnut.com The use of anhydrous AlCl₃ is imperative, as the presence of water would lead to its hydration, forming [Al(H₂O)₆]³⁺, which is inactive as a Lewis acid catalyst for this reaction. quora.com The catalyst facilitates the formation of a carbon-carbon bond between the phthalic anhydride and bromobenzene molecules. quora.com

In some methodologies, other Lewis acids like stannic chloride have been employed in similar Friedel-Crafts type reactions for the synthesis of related anthraquinone structures. researchgate.net

The efficiency and yield of the this compound synthesis are highly dependent on the optimization of reaction conditions, including temperature, reaction time, and the stoichiometry of the reactants.

In the initial acylation step, the reaction between phthalic anhydride and bromobenzene is often carried out at elevated temperatures. One patented method describes heating the mixture to 130-180 °C for 8-14 hours. google.com Another procedure suggests a lower temperature range of 40-50 °C for 2-3 hours. google.com The stoichiometry of the reactants is also a key parameter. For instance, a weight ratio of phthalic anhydride to bromobenzene of 1:3-5 and a weight ratio of anhydrous aluminum chloride to phthalic anhydride of 1:1.5-2.5 have been reported. google.com Another source specifies a mass ratio of phthalic anhydride, bromobenzene, and anhydrous aluminum chloride as 5:29:12. google.com

The subsequent cyclization of the intermediate, 2-(4-bromobenzoyl)benzoic acid, is typically achieved by heating in concentrated sulfuric acid. Reaction conditions for this step can vary, with temperatures ranging from 120-160 °C for 0.5-2 hours or a gradual heating to 170 °C for 10-20 minutes. google.comgoogle.com

Table 1: Optimization of Friedel-Crafts Acylation Conditions

| Parameter | Condition 1 google.com | Condition 2 google.com |

|---|---|---|

| Acylation Temperature | 130-180 °C | 40-50 °C |

| Acylation Time | 8-14 hours | 2-3 hours |

| Cyclization Temperature | 120-160 °C | 170 °C |

| Cyclization Time | 0.5-2 hours | 10-20 minutes |

| Reagent Ratio (Phthalic Anhydride:Bromobenzene:AlCl₃) | 1:3-5 (by weight, Phthalic Anhydride:Bromobenzene) & 1:1.5-2.5 (by weight, Phthalic Anhydride:AlCl₃) | 5:29:12 (by mass) |

Purification of both the intermediate, 2-(4-bromobenzoyl)benzoic acid, and the final product, this compound, is crucial for obtaining a high-purity compound.

For the intermediate, a common purification method involves dissolving the crude product in an aqueous solution of sodium hydroxide (B78521) and then re-precipitating the acid by adjusting the pH to 1.0-2.0 with an acid. google.com This process is followed by washing the solid with water until neutral and then drying. google.com

The final this compound product is often purified by recrystallization. google.com Toluene is a frequently used solvent for this purpose. google.com The crude product obtained after the cyclization step is typically poured into ice water, filtered, and washed with water before recrystallization. google.com In some procedures, the crude product is decolorized with activated carbon before crystallization. google.com Column chromatography is another technique employed for the purification of this compound. guidechem.com

Phthalic Anhydride and Bromobenzene Condensation Pathways

Reaction Conditions and Optimization (Temperature, Time, Stoichiometry)

Bromination of Anthraquinone and its Precursors

An alternative synthetic strategy involves the direct bromination of anthraquinone or its derivatives. This method avoids the multi-step process of the Friedel-Crafts acylation but requires careful control to achieve the desired regioselectivity.

The direct bromination of unsubstituted anthraquinone can lead to a mixture of isomers, making the isolation of pure this compound challenging. However, the bromination of specific anthraquinone precursors can provide a more direct route to the desired product and its derivatives. For example, 1-aminoanthraquinone (B167232) can be brominated to produce 1-amino-2-bromoanthraquinone (B1606574) and 1-amino-4-bromoanthraquinone. google.com The synthesis of 2-substituted 1-amino-4-bromoanthraquinones has been achieved through the bromination of the corresponding 1-amino-2-substituted anthraquinone precursors using bromine in N,N-dimethylformamide (DMF), resulting in high yields. beilstein-journals.orgnih.gov

Furthermore, methods have been developed for the synthesis of brominated anthraquinones from halogenated thiophenes, which react with 1,4-naphthoquinones in the presence of an oxidizing agent. researchgate.net This approach offers a pathway to various halogenated anthraquinone building blocks.

Direct Bromination Methods

Direct bromination of the anthraquinone core is a primary strategy for introducing a bromine atom onto the aromatic scaffold. This electrophilic substitution reaction can be achieved using different brominating agents, each with distinct reactivity and selectivity profiles.

Utilization of Molecular Bromine

The reaction of anthraquinone with molecular bromine (Br₂) is a conventional method for producing bromoanthraquinone derivatives. colab.ws The regioselectivity and the extent of bromination are highly dependent on the reaction conditions and the presence of any substituents on the anthraquinone ring. colab.ws In the absence of activating groups, the reaction can be less selective. For instance, direct bromination with Br₂ in the presence of nitrobenzene (B124822) at elevated temperatures (145–150°C) has been reported, though it is less common due to the hazardous nature of molecular bromine and potentially lower yields compared to other methods.

When electron-donating groups are present on one of the benzene rings, bromination occurs preferentially on the activated ring. colab.ws For example, the bromination of 1-aminoanthraquinone with elemental bromine in a carboxylic acid solvent typically yields a mixture of the 4-bromo and 2-bromo isomers. google.com

N-Bromosuccinimide (NBS) Mediated Bromination

N-Bromosuccinimide (NBS) serves as a milder and more selective source of electrophilic bromine compared to molecular bromine. colab.ws It is frequently used in the synthesis of bromoanthraquinones. The reaction conditions, including the solvent and the presence of catalysts or initiators, can influence the outcome of the bromination. For example, the use of an NBS-diisopropylamine (DIPA) system in dichloromethane (B109758) (DCM) has been shown to be effective for the β-halogenation of 1-hydroxyanthraquinones, leading primarily to the 2-bromo derivative. colab.ws

Bromination of 2-Aminoanthraquinone (B85984) via Diazotization

An alternative route to this compound involves the diazotization of 2-aminoanthraquinone, followed by a Sandmeyer-type reaction. justia.comgoogle.com In this two-step process, the amino group is first converted into a diazonium salt by reacting it with a nitrite (B80452) source, such as tert-butyl nitrite or sodium nitrite, under acidic conditions. justia.comguidechem.com The resulting diazonium salt is then displaced by a bromide ion, typically from a copper(II) bromide source, to yield this compound. justia.comguidechem.com While this method can be effective, it may result in lower yields and require purification to remove byproducts. google.comguidechem.com A reported synthesis using this method gave a yield of 37% after column chromatography. guidechem.com Another procedure using 2-aminoanthraquinone reported a yield of 64% as determined by gas chromatography. justia.com

Selective Bromination Strategies for Enhanced Yield and Purity

Achieving high selectivity in the bromination of anthraquinone is crucial for maximizing the yield of the desired 2-bromo isomer and simplifying purification processes. Research has focused on controlling reaction conditions to minimize the formation of unwanted byproducts.

Control of Multi-brominated Byproducts

The formation of di- and poly-brominated anthraquinones is a common issue in direct bromination reactions. nih.gov Controlling the stoichiometry of the brominating agent and the reaction temperature can help to suppress over-bromination. For instance, conducting the reaction at lower temperatures (0–25°C) can reduce the formation of di-brominated byproducts. In the synthesis of 1-methylamino-4-bromoanthraquinone, using hydrogen peroxide to oxidize hydrogen bromide in situ to generate bromine allows for better control over the reaction progress and can effectively reduce the formation of multi-brominated substances. google.com

Solvent Effects on Bromination Selectivity

The choice of solvent plays a critical role in the regioselectivity of anthraquinone bromination. researchgate.net Different solvents can influence the reactivity of the brominating agent and the stability of reaction intermediates. For example, dichloromethane (DCM) has been reported to improve the regioselectivity of bromination compared to solvents like tetrahydrofuran (B95107) (THF) or ethyl acetate (B1210297). In the synthesis of 1-amino-4-bromoanthraquinone derivatives, conducting the bromination with molecular bromine in N,N-dimethylformamide (DMF) led to excellent yields and high purities of the desired product. researchgate.netbeilstein-journals.org The use of a deep eutectic solvent, such as a mixture of choline (B1196258) chloride and urea, has also been explored for the electrophilic bromination of 1-aminoanthraquinones with molecular bromine. colab.ws

Synthesis of 1-Amino-4-bromoanthraquinone-2-sulfonic Acid and Analogues

1-Amino-4-bromoanthraquinone-2-sulfonic acid, commonly known as bromaminic acid, is a pivotal intermediate in the synthesis of numerous anthraquinone dyes. beilstein-journals.orgnih.govresearchgate.net Its production typically involves the sulfonation and subsequent bromination of 1-aminoanthraquinone. Two primary methods have been established for its synthesis: the solvent-based method and the "oleum method." beilstein-journals.orgresearchgate.net

Solvent-Based Sulfonation and Bromination

The solvent-based method for synthesizing bromaminic acid is a two-step process. beilstein-journals.org Initially, 1-aminoanthraquinone undergoes sulfonation using chlorosulfonic acid in an inert organic solvent, such as nitrobenzene. beilstein-journals.orggoogle.com This reaction yields 1-aminoanthraquinone-2-sulfonic acid. beilstein-journals.org The salt of this sulfonic acid is then isolated and subjected to bromination. beilstein-journals.org

In a typical procedure, the isolated 1-aminoanthraquinone-2-sulfonate is treated with bromine. beilstein-journals.org Controlling the reaction conditions is critical to achieve selective bromination at the 4-position. For instance, conducting the reaction at room temperature with the slow addition of a diluted bromine solution is crucial for preventing the formation of di-substituted products like 1-amino-2,4-dibromoanthraquinone. beilstein-journals.org This method allows for the synthesis of bromaminic acid in high purity. beilstein-journals.org

"Oleum Method" for One-Pot Synthesis

The "oleum method" offers a more streamlined, one-pot approach to the synthesis of bromaminic acid. beilstein-journals.orgresearchgate.net This process involves the sulfonation of 1-aminoanthraquinone with oleum (B3057394) (fuming sulfuric acid), followed by in-situ bromination without the isolation of the intermediate sulfonic acid. beilstein-journals.orggoogle.com The reaction is typically carried out by heating 1-aminoanthraquinone with oleum at temperatures ranging from 100 to 150°C. google.comgoogle.com After the sulfonation is complete, bromine is added to the same reaction vessel at a temperature between 60 and 100°C. google.comgoogle.com

A significant aspect of this method is the potential for the formation of 1-aminoanthraquinone-2,4-disulfonic acid as a major impurity. researchgate.net However, it has been demonstrated that this disulfonic acid can undergo de-sulfonation to form 1-aminoanthraquinone-2-sulfonic acid, which is then brominated to yield the desired bromaminic acid. researchgate.net This understanding has led to the development of optimized processes that afford bromaminic acid in high yield and quality. researchgate.net The one-pot nature of the oleum method makes it a particularly economical process for industrial-scale production. google.com

Catalytic Systems in this compound Synthesis

Catalysis plays a crucial role in the synthesis and functionalization of this compound and its derivatives, enabling reactions that are otherwise difficult or inefficient. Various catalytic systems, including Lewis acids, copper-based catalysts, and photocatalysts, have been employed to facilitate the introduction of bromine and other functional groups onto the anthraquinone core.

Lewis Acid Catalysis (e.g., AlCl₃)

Lewis acids, such as aluminum chloride (AlCl₃), are instrumental in the synthesis of this compound via Friedel-Crafts acylation. google.com This classic method involves the reaction of phthalic anhydride with bromobenzene in the presence of AlCl₃. google.com The Lewis acid activates the phthalic anhydride, facilitating the electrophilic attack on the bromobenzene ring to form 2-(4-bromobenzoyl)benzoic acid. google.com This intermediate is then cyclized in the presence of a strong acid like concentrated sulfuric acid to yield this compound. google.com

The reaction conditions for the initial acylation typically involve heating the reactants to temperatures between 130 and 180°C. google.com The subsequent cyclization is also carried out at elevated temperatures, generally between 120 and 160°C. google.com This method provides good reaction selectivity and high product purity, making it suitable for industrial production. google.com Lewis acids can also mediate other functionalizations of the anthraquinone skeleton. colab.wsbeilstein-journals.org

Copper-Mediated Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, are widely used for the functionalization of bromoanthraquinones. researchgate.net These reactions are especially valuable for forming carbon-nitrogen and carbon-oxygen bonds, allowing for the introduction of a diverse range of substituents. For instance, 1-amino-4-bromoanthraquinone derivatives can be reacted with various alkyl- and arylamines in the presence of a copper catalyst to produce novel dyes and biologically active compounds. researchgate.net

The efficiency and mechanism of copper-catalyzed reactions can be highly dependent on the specific reactants and the presence of different anions in the reaction medium. researchgate.net In some cases, the presence of a copper catalyst is not explicitly required, as high yields have been reported for the reaction of this compound with thiophenols without the addition of a catalyst. colab.ws However, for many C-N coupling processes, copper(0)-catalyzed Ullmann-type reactions are a key strategy. researchgate.net Mechanistic studies on similar systems have shown that the reaction can proceed through the formation of a radical anion of the bromoanthraquinone derivative. nih.gov

Photocatalytic Approaches in Anthraquinone Functionalization

Photocatalysis represents a modern and powerful tool for the functionalization of anthraquinones. colab.wsnih.govrsc.org Anthraquinone itself can act as a photocatalyst, facilitating reactions such as the stannylation of white phosphorus. researchgate.net More advanced applications involve the use of anthraquinone-based materials, such as covalent organic frameworks (COFs), as recyclable photocatalysts. nih.govrsc.org

These COFs can be photo-excited by visible light to initiate hydrogen atom transfer (HAT) from C-H bonds, generating reactive carbon radicals. nih.gov These radicals can then participate in C-N or C-C coupling reactions. nih.gov This approach has been successfully applied to the C-H functionalization of various substrates. nih.govrsc.org Furthermore, anthraquinone-based COFs have been developed as robust photocatalysts for decarboxylative fluorination, enabling the synthesis of alkyl fluorides from carboxylic acids with high efficiency. nih.gov These photocatalytic methods offer sustainable and versatile routes for the synthesis of complex anthraquinone derivatives under mild conditions. nih.gov

This compound as a Photocatalyst in Organic Transformations

This compound (2-BrAQ) has emerged as a highly efficient and robust organophotocatalyst for a variety of organic transformations. nih.govrsc.org Its photocatalytic activity is rooted in its photophysical properties; upon irradiation with light, it undergoes intersystem crossing to form a reactive triplet state. nih.gov This excited state can facilitate redox reactions, often through a hydrogen transfer mechanism. nih.govrsc.org The presence of the bromine atom at the 2-position enhances the photocatalytic reactivity compared to unsubstituted anthraquinone or those with other substituents like chlorine. nih.gov This is attributed to the heavy atom effect, which increases the efficiency of intersystem crossing to the reactive triplet state. nih.gov

A significant application of 2-BrAQ is in the selective oxidation of secondary aromatic alcohols to their corresponding ketones. nih.govrsc.org Studies have demonstrated that 2-BrAQ can efficiently catalyze the oxidation of 1-phenylethanol (B42297) to acetophenone (B1666503) with yields exceeding 96%. nih.govrsc.org This process involves the excited 2-BrAQ molecule abstracting a hydrogen atom from the alcohol. nih.gov The reaction shows good conversion and selectivity for various α-aromatic alcohols, although it can lead to C-C bond cleavage with non-α-position aromatic alcohols. nih.govrsc.org The photocatalytic activity is influenced by the electronegativity of the substituent on the anthraquinone ring and the acidity of the solvent. nih.govrsc.org

Visible-light-mediated photocatalysis using 2-BrAQ has been successfully applied to more complex syntheses, underscoring its utility in environmentally friendly chemical transformations. nih.govhep.com.cn It has been used to catalyze the intramolecular double oxidation of olefins to produce o-hydroxylactones. nih.gov This method is notable for using molecular oxygen as the sole oxidant, avoiding the need for chemical additives, and proceeding under mild visible light irradiation at room temperature. nih.gov Similarly, 2-BrAQ facilitates the synthesis of iminofuranones from 2-vinyl benzamides and alkenyl amides, again using oxygen as the oxidant in a cost-effective and environmentally benign process. hep.com.cn This reaction demonstrates high diastereoselectivity and is compatible with complex, bioactive molecules, allowing for late-stage functionalization. hep.com.cn

Furthermore, 2-BrAQ has been employed in the photocatalytic dehydrogenated etherification of 2-aryl benzylic alcohols to synthesize chromenes. rsc.org This protocol operates under visible light irradiation and showcases the synergistic interaction of this compound with oxygen and other reagents to achieve efficient conversion for a wide range of substrates, including pharmaceuticals and natural products. rsc.org The photocatalytic power of 2-BrAQ is also leveraged in degradation reactions, such as the breakdown of dyes like Rhodamine B in water. researchgate.net

Table 1: Selected Photocatalytic Applications of this compound

| Transformation | Substrate Example | Catalyst System | Oxidant | Conditions | Yield | Reference(s) |

| Oxidation of sec-aromatic alcohol | 1-Phenylethanol | 2-BrAQ | Nitrobenzene | Light Irradiation, Acetonitrile (B52724) | >96% | nih.govrsc.org |

| Intramolecular Double Oxidation | 2-Vinylbenzoic acid | 2-BrAQ | O₂ | Visible Light, Room Temp., DMF/CHCl₃ | High | nih.gov |

| Iminofuranone Synthesis | 2-Vinyl benzamide | 2-BrAQ | O₂ | Visible Light, Ambient Temp., DMF/CHCl₃ | High | hep.com.cn |

| Dehydrogenated Etherification | 2-Aryl benzylic alcohol | 2-BrAQ / nBu₄NBr / K₂CO₃ | O₂ | Visible Light, EtOH | High | rsc.org |

| Dye Degradation | Rhodamine B | 2-BrAQ | O₂ | Visible Light, Water | 73.9% removal | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The traditional synthesis of this compound often involves classical methods such as the Friedel-Crafts acylation of bromobenzene with phthalic anhydride, followed by a cyclization step. google.comgoogle.com This route typically employs a stoichiometric amount of a Lewis acid catalyst, such as anhydrous aluminum chloride, and the subsequent ring closure is achieved using a strong dehydrating agent like concentrated sulfuric acid at high temperatures. google.comgoogle.com

From a green chemistry perspective, this conventional pathway presents several drawbacks. The use of stoichiometric aluminum chloride generates significant amounts of aluminum hydroxide waste during aqueous workup, leading to a high E-factor (Environmental factor). The process also requires harsh reaction conditions, including high temperatures and the use of corrosive and hazardous concentrated sulfuric acid, which poses safety risks and creates large volumes of acidic waste. google.com

In pursuit of more environmentally benign methodologies, modifications to the traditional synthesis have been explored. One approach involves the use of solid acid catalysts to replace homogeneous Lewis and Brønsted acids. For instance, the reaction of phthalic anhydride and a substituted benzene has been carried out using silica-sulfuric acid as a catalyst. guidechem.com This heterogeneous catalyst can, in principle, be recovered and reused, reducing waste and avoiding the neutralization step required for mineral acids.

Another key principle of green chemistry is the reduction of synthesis steps and high atom economy. colab.ws While direct C-H bromination of the anthraquinone core could represent an ideal route, regioselectivity is a significant challenge due to the deactivated nature of the anthraquinone ring system. colab.ws Alternative synthesis strategies often start from a pre-functionalized precursor, such as 2-aminoanthraquinone. The Sandmeyer reaction, converting the amino group to a bromo group via a diazonium salt intermediate, is a common method. guidechem.com Although effective, this multi-step process can involve hazardous reagents like nitrites and generates byproducts. guidechem.com

Modern synthetic efforts align with green chemistry by seeking to minimize hazardous reagents and solvents. For example, controlling bromination reactions by using diluted bromine solutions in solvents like DMF can improve selectivity and control over the reaction. researchgate.net The development of one-pot procedures and the use of less hazardous solvent systems are active areas of research aimed at improving the environmental footprint of this compound production and the synthesis of its derivatives. colab.wsresearchgate.net

Chemical Reactivity and Derivatization of 2 Bromoanthraquinone

Nucleophilic Aromatic Substitution Reactions at the Bromine Center

The bromine atom in 2-bromoanthraquinone can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. The anthraquinone (B42736) core, with its electron-withdrawing carbonyl groups, facilitates these reactions by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The presence of the bromine atom increases the reactivity of the compound towards such substitutions. ontosight.ai

Common nucleophilic substitution reactions involving this compound include:

Amination: Reaction with ammonia (B1221849) or amines leads to the formation of 2-aminoanthraquinone (B85984) derivatives. For instance, 1-amino-4-bromoanthraquinone-2-sulfonate undergoes photo-amination with ammonia or alkylamines to yield the corresponding 4-alkylamino derivatives. rsc.org Copper-catalyzed amination is also a common method. researchgate.net

Thioetherification: Reaction with thiols or thiophenols yields 2-thioether derivatives. For example, the reaction of this compound with 4-chlorothiophenol (B41493) produces 2-(4-chlorophenylthio)anthracene-9,10-dione in high yield. colab.ws

Etherification: While less common, etherification reactions can also occur. For instance, this compound has been used in a photocatalytic dehydrogenated etherification of 2-aryl benzylic alcohols. rsc.orgresearchgate.net

The reactivity in nucleophilic aromatic substitution is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. The general mechanism involves the attack of the nucleophile on the carbon atom bearing the bromine, followed by the departure of the bromide ion. wikipedia.org

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and this compound is a versatile substrate for these transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a widely used method for the arylation of this compound, involving the coupling of the bromoanthraquinone with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.

This reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 2-position of the anthraquinone core. For example, the Suzuki coupling of ortho-bromobenzylic alcohols with arylboronic acids has been utilized in the synthesis of complex polycyclic structures. researchgate.net Optimization of the reaction conditions has enabled the cross-coupling of various boronic acid derivatives with halogenated anthraquinones. colab.ws

The choice of catalyst is crucial for the success of the Suzuki-Miyaura reaction. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly employed catalyst for these couplings. Other palladium sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with phosphine (B1218219) ligands are also effective. researchgate.net The catalyst system facilitates the oxidative addition of the palladium to the carbon-bromine bond, a key step in the catalytic cycle.

The efficiency of the Suzuki-Miyaura reaction can be influenced by various factors, including the nature of the substituents on both the bromoanthraquinone and the boronic acid, the choice of catalyst, ligand, base, and solvent. For instance, in the synthesis of conjugates between 2'-deoxyadenosine (B1664071) and modified anthraquinones, palladium coupling was successfully used with bromoanthraquinone intermediates bearing various substituents. nih.govacs.org The reaction conditions often need to be tailored for specific substrates to achieve high yields. colab.ws

Catalyst Systems for Suzuki Coupling (e.g., Pd(PPh3)4)

Other Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira)

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can be employed to functionalize this compound.

Heck Reaction: This reaction involves the coupling of this compound with an alkene in the presence of a palladium catalyst and a base to form a 2-alkenylanthraquinone.

Sonogashira Reaction: This reaction couples this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, to yield 2-alkynylanthraquinone derivatives. This method was utilized in the synthesis of conjugates between anthraquinone derivatives and 2'-deoxyadenosine, where an ethynyl (B1212043) linker was introduced via Sonogashira coupling. nih.govacs.org

These cross-coupling reactions significantly expand the synthetic utility of this compound, enabling the creation of a diverse range of derivatives with tailored electronic and structural properties.

Ullmann Reactions for C-N Bond Formation

The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, is a significant method for forming carbon-nitrogen (C-N) bonds by coupling aryl halides with amines. This reaction is frequently applied to haloanthraquinones, including this compound, to synthesize various amino-substituted anthraquinone derivatives, which are important as dyes and functional materials. researchgate.netmdpi.com The process typically involves a copper catalyst, often in the form of Cu(I) salts like CuI or generated in situ from Cu(0) or Cu(II) sources, a base, and sometimes a ligand to facilitate the reaction. mdpi.comnih.gov

The classic Ullmann condensation of bromoanthraquinone derivatives with amines often requires high temperatures and may be conducted in various solvents or even under solvent-free conditions, particularly with liquid amines. researchgate.net For instance, the amination of bromoanthraquinone derivatives can be achieved using a copper catalyst and a base like potassium acetate (KOAc) in an inert atmosphere. colab.ws Microwave heating has also been shown to accelerate these reactions in aqueous or alcoholic solutions. mdpi.com

The mechanism of the copper-catalyzed amination is complex and can involve multiple oxidation states of copper, including Cu(I), Cu(II), and Cu(III). mdpi.comnih.gov One proposed pathway involves the oxidative addition of the aryl halide to a Cu(I)-amine complex, followed by reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst. mdpi.com Studies involving haloanthraquinones have provided evidence for radical pathways, where a 1-bromoanthraquinone (B1265448) radical anion was detected, suggesting a process involving a Cu(II)/Cu(I) redox couple. nih.govmit.edu

The reaction conditions, including the choice of catalyst, base, solvent, and temperature, are optimized based on the specific amine and the anthraquinone substrate used. researchgate.net For example, the reactions of 1-amino-4-bromoanthraquinone derivatives with various amines have been successfully carried out using Cu(OAc)2 as a catalyst. colab.ws Solvent-free procedures are effective for liquid amines, while reactions with solid amines may necessitate a solvent. researchgate.net

Table 1: Examples of Ullmann C-N Coupling with Bromoanthraquinone Derivatives

| Anthraquinone Derivative | Amine | Catalyst/Base/Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Bromoanthraquinone derivatives | Various Amines | Cu powder or Cu(OAc)₂ / KOAc or alkaline salts | Aqueous or alcoholic solution, Microwave heating | Amino-substituted anthraquinones | mdpi.com |

| 1-Amino-4-bromoanthraquinone derivatives | Alkyl-, aryl-, and aralkylamines | Cu(OAc)₂ / KOAc | Liquid amine medium or with solvent for solid amines, Inert atmosphere | 1-Amino-4-(ar)alkylaminoanthraquinone derivatives | researchgate.netcolab.ws |

| 2-Chloroanthraquinone (for comparison) | Aqueous Ammonia | Cu powder | 195°C, 24 hours | 2-Aminoanthraquinone | acs.org |

This table presents illustrative examples of Ullmann reactions on haloanthraquinone frameworks. Specific conditions can vary widely based on the exact substrates and desired products.

Electrochemical Transformations of this compound

The electrochemical behavior of this compound is characterized by its redox activity, primarily involving the quinone moiety and the carbon-bromine bond. These transformations are typically studied using techniques like cyclic voltammetry, which reveals the potentials at which electron transfer reactions occur and provides insight into the reaction mechanisms.

The anthraquinone core is a well-known redox-active system, capable of undergoing two successive one-electron reductions. In aprotic solvents, this typically results in the formation of a stable radical anion (AQ•⁻) and then a dianion (AQ²⁻). researchgate.netresearchgate.net The presence of substituents on the anthraquinone ring, such as the bromine atom in this compound, influences the precise redox potentials.

The general mechanism for the reduction of the anthraquinone moiety can be described as:

First Reduction: AQ + e⁻ ⇌ AQ•⁻

Second Reduction: AQ•⁻ + e⁻ ⇌ AQ²⁻

In protic media, or in the presence of proton donors, these electron transfers are often coupled with protonation steps, leading to more complex electrochemical behavior. researchgate.net The specific potentials for these reductions are sensitive to the solvent and the nature of the electrolyte used. nih.gov For example, derivatives of anthraquinone show distinct reduction potentials that are tuned by the electronic nature of their substituents. db-thueringen.de

Mechanistic studies, sometimes combining electrochemistry with other techniques like electron spin resonance (ESR), have been crucial in elucidating the pathways of these transformations. nih.govrsc.org For some haloanthraquinones, the initial electron transfer is to the quinone system, forming a radical anion. rsc.org Subsequent chemical steps, such as bond cleavage, can then occur, which is a key feature of the electrochemical reduction pathways.

The electrochemical reduction of this compound involves not only the reduction of the quinone system but also the cleavage of the carbon-bromine (C-Br) bond. This process is often referred to as reductive dehalogenation. chinesechemsoc.org

Studies on similar haloanthraquinones, such as 1-bromoanthraquinone, show that the reduction can proceed via a "photo-ECE" mechanism under irradiation, where an initial E lectron transfer is followed by a C hemical step (dissociation of the C-Br bond) and then a further E lectron transfer. rsc.org The process for 1-bromoanthraquinone in acetonitrile (B52724) involves the following steps:

First Electron Transfer (E): 1-BrAQ + e⁻ → [1-BrAQ]•⁻

Dissociation (C): [1-BrAQ]•⁻ → AQ• + Br⁻ (This step can be light-induced)

Second Electron Transfer (E): The resulting anthraquinone radical (AQ•) is then reduced at the electrode potential to form the anthraquinone anion (AQ⁻), which is subsequently detected. rsc.org

This dehalogenation pathway results in the formation of the parent anthraquinone molecule. rsc.org The tendency for dehalogenation upon reduction is a characteristic feature of aryl halides and has been observed for various bromoaromatic compounds. chinesechemsoc.orguminho.pt The reduction potential required for this process can be quite negative. chinesechemsoc.org The ultimate products of the electrochemical reduction depend on the electrode potential and the reaction conditions. At sufficiently negative potentials, the anthraquinone product of dehalogenation can itself be further reduced to its radical anion and dianion forms. rsc.org

Spectroscopic and Computational Characterization of 2 Bromoanthraquinone and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopy offers a non-destructive window into the molecular world. For a compound like 2-bromoanthraquinone, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy are indispensable for confirming its identity and understanding its chemical behavior.

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays a complex series of multiplets in the aromatic region, typically between δ 7.06 and 8.39 ppm, integrating to seven protons. guidechem.com The protons on the unsubstituted ring (H-5, H-6, H-7, H-8) and the substituted ring (H-1, H-3, H-4) exhibit distinct chemical shifts and coupling patterns due to their unique electronic environments. The electron-withdrawing nature of the bromine atom and the quinone carbonyl groups deshields the adjacent protons, causing them to resonate at a lower field.

For derivatives, the substitution pattern significantly alters the spectrum. For instance, in an AQ-boronic ester derived from this compound, the aromatic protons appear as multiplets at δ 7.80-8.31 ppm, with a distinct downfield singlet at δ 8.75 ppm. rsc.org In 2-(carbazol-9-yl)anthraquinone, the protons of the anthraquinone (B42736) core are observed alongside signals from the carbazole (B46965) moiety. acs.org

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound and a Derivative

| Compound | H-1, H-3, H-4 | H-5, H-6, H-7, H-8 | Other Signals | Solvent |

|---|---|---|---|---|

| This compound | 7.06-8.39 (m) | 7.06-8.39 (m) | - | CDCl₃ |

| AQ-boronic ester | 8.20-8.75 (m) | 7.80 (m) | 1.38 (s, 12H, CH₃) | CDCl₃ |

The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, the spectrum shows distinct signals for the aromatic carbons and the characteristic carbonyl carbons. guidechem.com The carbonyl carbons (C-9 and C-10) typically resonate at a very low field, around δ 181.00-185.00 ppm. guidechem.comsciforum.net The carbon atom attached to the bromine (C-2) is also identifiable, though its exact position can vary. The remaining aromatic carbons appear in the δ 126-138 ppm range. guidechem.com

In derivatives like 2-(10H-phenoxazin-10-yl)anthraquinone, the ¹³C NMR spectrum becomes more complex, showing signals for the phenoxazine (B87303) substituent in addition to the anthraquinone core, with the carbonyl carbons resonating around δ 182.23 ppm. acs.orgrsc.org

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O | 181.00 |

| Aromatic Carbons | 126.40, 128.30, 131.00, 133.20, 135.00, 137.21, 138.00 |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. hilarispublisher.com The IR spectrum of this compound recorded using a KBr pellet shows several characteristic absorption bands. guidechem.com

Key vibrational modes include the sharp, strong absorptions corresponding to the carbonyl (C=O) stretching vibrations, which are typically found in the region of 1680-1702 cm⁻¹. guidechem.com The presence of two distinct C=O stretching bands can be attributed to the asymmetric and symmetric stretching modes of the two carbonyl groups in the quinone system. Aromatic C=C stretching vibrations appear around 1572 cm⁻¹, while aromatic C-H stretching is observed near 3010 cm⁻¹. guidechem.com A strong band at approximately 898 cm⁻¹ is characteristic of the C-Br stretching vibration. guidechem.com The region between 650 and 900 cm⁻¹ is particularly useful for identifying substitution patterns on the anthraquinone rings. jst.go.jp

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3010 | Aromatic C-H Stretch |

| 1702, 1684 | C=O Stretch |

| 1572 | Aromatic C=C Stretch |

| 898 | C-Br Stretch |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. acdlabs.com A key feature in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two m/z units. guidechem.comshout.education This pattern, often referred to as the M+ and M+2 peaks, is the isotopic signature of a single bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance. shout.educationulethbridge.ca For this compound (C₁₄H₇BrO₂), these peaks appear at m/z 286 (for the ⁷⁹Br isotope) and m/z 288 (for the ⁸¹Br isotope). guidechem.com

The fragmentation pattern is also characteristic of the anthraquinone core. Common fragmentation pathways include the sequential loss of carbon monoxide (CO) molecules, leading to fragment ions at [M-CO]⁺ and [M-2CO]⁺. sciforum.net Another significant fragment is observed at m/z 207, corresponding to the loss of the bromine atom from the molecular ion. guidechem.com Studies using Electron Capture Negative Ion (ECNI) mass spectrometry have also been performed, identifying a metastable negative ion peak corresponding to the process BrAQ⁻ → Br⁻ + AQ⁰. nih.gov

Table 4: Key Mass Spectrometry Fragments for this compound (EI-MS)

| m/z | Assignment | Relative Intensity (%) |

|---|---|---|

| 288 | [M+2]⁺ (C₁₄H₇⁸¹BrO₂) | 65 |

| 286 | [M]⁺ (C₁₄H₇⁷⁹BrO₂) | 67 |

| 207 | [M-Br]⁺ | 99.49 |

UV-Visible spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of anthraquinone and its derivatives is characterized by several absorption bands corresponding to different electronic transitions. nih.gov For this compound, the spectrum shows intense absorption bands at shorter wavelengths, typically between 250-270 nm, which are attributed to π→π* transitions within the aromatic system. mmu.ac.uk

Longer wavelength absorptions are also observed, which can be influenced by the solvent polarity (solvatochromism). mmu.ac.uk These bands can have contributions from both π→π* and n→π* transitions, the latter involving the non-bonding electrons of the carbonyl oxygen atoms. nih.gov In substituted anthraquinones, intramolecular charge-transfer (CT) from the substituent to the electron-deficient anthraquinone core can give rise to new, intense absorption bands. rsc.org Computational studies using Time-Dependent Density Functional Theory (TD-DFT) can help assign these transitions; for 2-BrAQ, calculated transition energies correspond to the observed absorption spectrum. nih.gov

Table 5: UV-Visible Absorption Maxima (λₘₐₓ) for this compound and a Derivative

| Compound | λₘₐₓ (nm) | Transition Type | Solvent |

|---|---|---|---|

| This compound | 250-270 | π→π* | Cyclohexane, Chloroform, etc. |

| This compound | ~330 | π→π* / n→π* | - |

| 2,6-diphenyl-9,10-anthraquinone | >350 | Intramolecular Charge Transfer (CT) | - |

UV-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Molar Extinction Coefficient Determination

The molar extinction coefficient of this compound has been determined using UV-visible spectrophotometry. In a study using a 0.5 g L⁻¹ solution of this compound in acetonitrile (B52724) with an optical path length of 1 cm, the absorption spectrum was found to be concentrated in the wavelength band before 420 nm. nih.govresearchgate.net This indicates that for efficient photocatalytic activity, the light source should have a wavelength in this region, such as a 30 W purple LED lamp with a wavelength of about 400 nm. nih.gov The molar absorptivity for anthraquinones is typically in the range of ~10⁴ L·mol⁻¹·cm⁻¹.

Computational Chemistry for Mechanistic and Property Prediction

Computational chemistry provides powerful tools for investigating the properties and reaction mechanisms of molecules like this compound.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to study this compound to understand its role in various chemical reactions. nih.govrsc.org For instance, DFT calculations have been used to explore the redox reaction mechanism of this compound in acetonitrile solution, verifying a proposed free radical reaction pathway. nih.govrsc.org These studies focus on the changes occurring during the reaction, providing a deeper understanding of the redox behavior of anthraquinone compounds. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe excited states. rsc.orgresearchgate.net TD-DFT calculations have been performed on this compound to investigate its spectral characteristics and energy data. nih.govrsc.org

Calculations using the TD-UB3LYP-D3BJ method with a 6-311+G* basis set have shown that the transition of a this compound molecule from its ground state (S₀) to the first excited singlet state (S₁) requires 3.026 eV, corresponding to an excitation wavelength of 410 nm. nih.govrsc.org This transition has a high probability (96.3%) of an electron moving from the 70th occupied orbital to the Lowest Unoccupied Molecular Orbital (LUMO), which is the 72nd orbital. nih.govrsc.org The energies for transitions to higher excited singlet states (S₂, S₃, S₄, and S₅) are 3.309, 3.318, 3.672, and 3.750 eV, respectively. nih.govrsc.org The energy of the first triplet state (T₁) is calculated to be 2.620 eV. nih.govrsc.org

Table 1: Calculated Excited State Energies of this compound

| State | Transition Energy (eV) |

| S₁ | 3.026 |

| S₂ | 3.309 |

| S₃ | 3.318 |

| S₄ | 3.672 |

| S₅ | 3.750 |

| T₁ | 2.620 |

Data sourced from TD-B3LYP/6-311G-D3(BJ) calculations.* nih.govrsc.org

DFT has been instrumental in analyzing reaction pathways involving this compound. For example, in the photocatalytic oxidation of 1-phenylethanol (B42297), DFT calculations were used to study the first-step hydrogen transfer reaction between the triplet state of this compound and the alcohol molecule. nih.govrsc.org The analysis of surface charges indicated that the positive charge on the 1-phenylethanol molecule is concentrated on the hydroxyl hydrogen atom, suggesting that the initial step of the reaction is the transfer of this hydrogen atom to an oxygen atom of this compound. rsc.org This leads to the formation of a hydroanthraquinone structure, a key intermediate in the redox cycle of anthraquinone molecules. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. youtube.com The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular chemical stability and reactivity. malayajournal.org

In the context of this compound and its derivatives, DFT calculations of frontier orbitals have been used to study the effects of substituents on their electronic properties. science.gov For instance, in a study on the photocatalytic oxidation of aromatic alcohols, the electronegativity of the substituent at the 2-position of the anthraquinone ring was found to significantly affect the photocatalytic activity. nih.govrsc.org

Reaction Pathway Analysis and Transition States

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery and molecular biology, it is frequently used to predict the interaction between a small molecule ligand and a protein receptor. This section explores the molecular docking studies conducted on derivatives of this compound to understand their potential biological activities. While direct molecular docking studies focused exclusively on this compound are not extensively available in the reviewed literature, significant research has been conducted on its derivatives, providing valuable insights into their ligand-protein interactions.

Ligand-Protein Interaction Analysis

The analysis of ligand-protein interactions is crucial for understanding the mechanism of action of a compound. For derivatives of this compound, molecular docking studies have elucidated the specific amino acid residues and the types of interactions that govern their binding to various protein targets. These interactions primarily include hydrogen bonds, hydrophobic interactions, and π-π stacking, which are fundamental to the stability of the ligand-protein complex.

Interaction with Estrogen Receptor α (ERα)

In studies investigating the estrogenic activity of anthraquinone derivatives, molecular docking was employed to simulate the binding of compounds, including 1-amino-2-bromoanthraquinone (B1606574), to the estrogen receptor α (ERα). researchgate.netresearchgate.net The primary interactions observed were hydrogen bonds, hydrophobic interactions, and π-π interactions. researchgate.netresearchgate.net For instance, hydrogen bonds were identified between the amino group of the anthraquinone derivatives and the side chain of Leu346, as well as between the hydroxyl group of the ligand and the carbonyl oxygen of Glu353. researchgate.net Additionally, π-π stacking interactions were noted between the benzene (B151609) rings of the anthraquinone core and the phenyl rings of Phe404. researchgate.net The binding site also features a polar region involving His524. researchgate.net The binding energy for 1-amino-2-bromoanthraquinone was calculated to be -33.76 kcal/mol. researchgate.net

Interaction with Topoisomerase IIβ-DNA Complex

A series of 1-hydroxyanthraquinone (B86950) derivatives, synthesized from precursors like 1-hydroxy-2-bromoanthraquinone, were evaluated for their anticancer efficacy. mdpi.com Molecular docking studies were performed to understand their interaction with the topoisomerase IIβ-DNA complex. mdpi.com The results indicated that the anthraquinone core of these compounds intercalates between the DNA base pairs, forming stacking interactions with the purine (B94841) and pyrimidine (B1678525) rings. mdpi.com For some derivatives, an intramolecular hydrogen bond between the hydroxyl group at the C-1 position and the carbonyl group at the C-9 position was observed. mdpi.com The binding affinities of these synthesized aryl-substituted 1-hydroxyanthraquinones were found to be comparable to each other. mdpi.com

Interaction with LuxP Protein in Vibrio carchariae

In the search for potential anti-fouling agents, molecular docking was used to analyze the binding of anthraquinone derivatives to the LuxP protein, a key component in the quorum-sensing system of the marine bacterium Vibrio carchariae. mdpi.comscispace.com This protein is crucial for the transport of autoinducers, and its inhibition can disrupt bacterial communication and biofilm formation. mdpi.comscispace.com The docking studies revealed that these compounds bind within the active site of LuxP. mdpi.com The interactions were characterized by hydrogen bonds with amino acid residues such as Gln77A, Pro74A, and Asn159A. mdpi.com Hydrophobic interactions were also significant, involving residues like Thr266A, Tyr81A, Trp82A, Thr134A, and Ile211A. mdpi.com The binding affinities for the top-performing compounds ranged from -8.0 to -10.0 kcal/mol. mdpi.com

The following tables summarize the key interactions and binding energies for various derivatives of this compound with their respective protein targets as identified in molecular docking studies.

Table 1: Ligand-Protein Interactions of this compound Derivatives This table is interactive. Click on the headers to sort the data.

| Derivative | Target Protein | Interacting Amino Acid Residues | Interaction Type | Reference |

|---|---|---|---|---|

| 1-amino-2-bromoanthraquinone | Estrogen Receptor α (ERα) | Leu346, Glu353, His524, Phe404 | Hydrogen Bond, π-π Stacking, Hydrophobic | researchgate.net |

| 1-hydroxy-4-phenyl-anthraquinone | Topoisomerase IIβ-DNA Complex | DNA base pairs (G_12, C_13, G_14, C_15) | Stacking, Intramolecular H-bond | mdpi.com |

| Aryl-substituted 1-hydroxyanthraquinones | Topoisomerase IIβ-DNA Complex | Purine and Pyrimidine bases | Stacking Interactions | mdpi.com |

| Various Anthraquinones | LuxP of Vibrio carchariae | Gln77A, Pro74A, Asn159A | Hydrogen Bond | mdpi.com |

Table 2: Binding Affinities of this compound Derivatives from Molecular Docking Studies This table is interactive. Click on the headers to sort the data.

| Derivative | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 1-amino-2-bromoanthraquinone | Estrogen Receptor α (ERα) | -33.76 | researchgate.net |

| 1-hydroxy-4-phenyl-anthraquinone | Topoisomerase IIβ-DNA Complex | -7.5 | mdpi.com |

| 1-hydroxy-4-(4-methoxyphenyl)anthraquinone | Topoisomerase IIβ-DNA Complex | -7.6 | mdpi.com |

| 1-hydroxy-4-(4-chlorophenyl)anthraquinone | Topoisomerase IIβ-DNA Complex | -7.7 | mdpi.com |

Advanced Applications of 2 Bromoanthraquinone in Diverse Fields

Materials Science and Organic Electronics

In the realm of materials science, 2-bromoanthraquinone is a valuable precursor for creating organic materials with specific electronic and photophysical properties. google.combeilstein-journals.orgbeilstein-journals.org These materials are integral to the fabrication of next-generation electronic devices. Anthracene (B1667546) and its derivatives, often synthesized from anthraquinone (B42736) precursors, are widely researched for their applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as components of polymeric materials and solar cells due to their extended aromatic and conjugated π-systems. beilstein-journals.orgbeilstein-journals.org

This compound is identified as an important intermediate in the production of organic electroluminescent materials for OLED displays. google.comlookchem.comchemicalbook.in OLEDs are a flat light-emitting technology where a series of organic thin films are placed between two conductors. When an electrical current is applied, they emit bright light without the need for a backlight, making them thinner and more efficient than traditional LCDs. chemicalbook.in Anthraquinone-based compounds are used to synthesize materials for various components of OLED devices. google.com The versatility of anthracene derivatives, which can be accessed from precursors like this compound, allows for the creation of emitters for different colors of light; for instance, certain 9,10-diphenylanthracene (B110198) derivatives are used as blue light emitters. beilstein-journals.orgbeilstein-journals.org

| Derivative Type | Function | Resulting OLED Characteristic | Reference |

|---|---|---|---|

| 9,10-diphenylanthracene derivatives | Blue light emitter | Enables the creation of full-color displays | beilstein-journals.org, beilstein-journals.org |

| 2,2'-bianthracene derivative | Green fluorescent emitter | Provides green light emission for displays | beilstein-journals.org, beilstein-journals.org |

| General Anthraquinone Analogs | Intermediate for organic photoelectrical materials | Foundation for various electroluminescent materials | google.com |

Anthraquinone derivatives are also instrumental in the development of organic field-effect transistors (OFETs), which are key components in organic electronics. google.com OFETs utilize organic semiconducting materials to control electrical currents. This compound can be used as a starting material for the synthesis of larger, more complex organic semiconductors. acs.org For example, 2,2'-bianthracenyl, an anthracene derivative, has been employed as an organic semiconductor in OFET devices. beilstein-journals.orgbeilstein-journals.org The fabrication of these devices often involves depositing the organic semiconductor layer onto a silicon dioxide gate dielectric. wiley-vch.de Research into solution-processable anthracene derivatives for OFETs aims to create devices with stable performance. researchgate.net The charge transport properties of these materials are highly dependent on their molecular organization in the solid state, where factors like the stacking of aromatic rings influence charge mobility. researchgate.net

This compound is a key precursor for the synthesis of extended polycyclic aromatic hydrocarbons (PAHs), which are investigated for their high charge mobility characteristics. A general procedure involves the reduction of the anthraquinone core to an anthracene structure. wiley-vch.de Through processes like the Suzuki-Miyaura cross-coupling reaction, bromo-substituted anthracenes (derived from this compound) can be coupled to form larger, well-defined anthracene oligomers. acs.orgwiley-vch.de These oligomers, which are a class of PAHs, are of interest for their potential use in electronic devices due to their charge transport capabilities. wiley-vch.de The synthesis strategy allows for the creation of various PAHs whose properties can be tuned for applications in molecular electronics, where they might function as redox-controlled molecular switches. researchgate.net

Organic Field-Effect Transistors (OFETs)

Energy Storage Systems: Redox Flow Batteries

Beyond electronics, anthraquinone derivatives are making a significant impact in the field of energy storage, particularly in the development of redox flow batteries (RFBs). These batteries are a promising solution for large-scale energy storage, which is crucial for integrating intermittent renewable energy sources like solar and wind power into the grid. univ-rennes.fr

Anthraquinone derivatives are highly attractive as active materials (electrolytes) in RFBs due to their fast redox kinetics, chemical tunability, and reversible two-electron redox reactions. univ-rennes.frrsc.org Researchers have synthesized and investigated numerous anthraquinone derivatives to improve the performance of these batteries, focusing on factors like solubility, stability, and redox potential. osti.govacs.org By modifying the core anthraquinone structure with different functional groups, such as sulfonic acid, it is possible to tailor the molecule's properties for specific battery chemistries, including acidic or alkaline systems. osti.govosti.gov

Aqueous organic redox flow batteries (AORFBs) represent a particularly promising area where anthraquinone derivatives are widely studied as the negative electrolyte, or negolyte. univ-rennes.fr These batteries use water-based solutions, which makes them inherently safer and potentially less expensive than non-aqueous systems. The goal is to develop highly soluble and stable organic molecules to replace traditional metal-based electrolytes. acs.org

Anthraquinone disulfonic acid (AQDS) and its isomers are among the most studied compounds, often paired with a bromine or ferrocyanide-based positive electrolyte (posolyte). osti.govosti.govmdpi.com Research has demonstrated that molecular engineering of the anthraquinone core can lead to significant performance improvements. For instance, a 2,3-dihydroxylated anthraquinone (2,3-DHAQ) showed high solubility in alkaline solutions and a low capacity fading rate of just 0.022% per cycle over 180 cycles. univ-rennes.fr Another study on an AQS–bromide flow cell (using anthraquinone-2-sulfonic acid) reported a higher open-circuit potential and peak power density compared to an equivalent AQDS-bromide cell. osti.gov

| Anthraquinone Derivative | Role | Key Performance Metric | Reference |

|---|---|---|---|

| Anthraquinone-2,7-disulfonic acid (2,7-AQDS) | Negolyte | Demonstrated power density of 0.6 W/cm² in an anthraquinone-bromine RFB. mdpi.com | mdpi.com |

| Anthraquinone-2-sulfonic acid (AQS) | Negolyte | Higher open circuit potential and peak galvanic power density than AQDS-bromide cell. osti.gov | osti.gov |

| 2,3-dihydroxylated anthraquinone (2,3-DHAQ) | Negolyte | Capacity fading of 0.022% per cycle; initial energy density up to 17 Wh/L. univ-rennes.fr | univ-rennes.fr |

| 1,8-dihydroxyanthraquinone-2,7-disulfonic acid (DHAQDS) | Negolyte Candidate | Undergoes irreversible reactions with bromine, limiting its pairing options. osti.gov | osti.gov |

The continuous development of novel anthraquinone-based molecules, often starting from versatile precursors like this compound, is paving the way for more efficient, durable, and cost-effective large-scale energy storage systems. univ-rennes.frosti.gov

Anthraquinone Derivatives as Active Materials in Redox Flow Batteries

Nonaqueous Redox Flow Batteries (NARFB)

Anthraquinone derivatives are recognized as promising redox-active materials for nonaqueous redox flow batteries (NARFBs) due to their potential for reversible two-electron redox reactions and fast kinetics. rsc.org Unlike their aqueous counterparts, quinones in non-aqueous electrolytes undergo two distinct one-electron redox reactions. researchgate.net The application of anthraquinones, including bromo-substituted variants, in NARFBs is an area of active research aimed at increasing the energy density of energy storage systems. researchgate.netrsc.org However, the use of many anthraquinone-based compounds in non-aqueous systems is often limited by challenges such as low solubility in aprotic organic solvents and the inferior stability of the resulting charged species. rsc.org

Research has focused on tailoring the molecular structure of anthraquinones to overcome these limitations. For instance, a nonaqueous hybrid metal-organic redox flow battery using a structurally modified anthraquinone demonstrated significantly improved solubility and performance. rsc.org While much research has centered on the broader class of anthraquinones, this compound is noted for its photocatalytic properties, which involve redox reactions. nih.govrsc.org The substitution of a hydrogen atom with a halogen like bromine can enhance the molecule's ability to participate in electron transfer processes, a fundamental aspect of battery function. nih.gov

Electrolyte Design and Stability

The design of stable electrolytes is a critical challenge for the commercial viability of organic redox flow batteries. mdpi.commdpi.com For anthraquinone-based systems, electrolyte stability is influenced by the state of charge (SoC), operating temperature, and molecular structure. mdpi.comresearchgate.net Studies on anthraquinone disulfonic acid (AQDS) in aqueous systems revealed significant capacity decay at a fully charged state (0.9% per day at 20°C and 2.45% per day at 40°C), whereas the electrolyte showed excellent stability at 50% SoC, with a decay rate of only 0.02% per day even at 40°C. mdpi.comresearchgate.net This suggests that managing the SoC is a key strategy for enhancing electrolyte longevity.

In non-aqueous systems, the primary challenge is the low solubility and stability of the charged anthraquinone species. rsc.org Molecular engineering is the principal strategy to address this. Researchers are designing novel anthraquinone-based electroactive ionic species by incorporating groups like acetamide (B32628) and tetraalkylammonium to improve stability and solubility in aprotic solvents. rsc.org The chemical tunability of organic molecules like this compound allows for modifications to enhance solubility, adjust redox potential, and improve stability, which are crucial for developing high-performance electrolytes. harvard.edusemanticscholar.org Degradation pathways, such as the formation of anthrone (B1665570) intermediates and subsequent irreversible dimerization, have been identified as a primary cause of capacity loss, particularly in dihydroxyanthraquinone systems. harvard.edunih.gov Understanding these mechanisms allows for the targeted design of more robust electrolyte molecules.

Capacity Retention and Efficiency

Capacity retention and energy efficiency are key performance metrics for redox flow batteries. Anthraquinone-based systems have shown varied results depending on the specific molecule and operating conditions. A nonaqueous battery based on a tailored anthraquinone structure achieved an energy efficiency of approximately 82%. rsc.org In aqueous systems, a battery using a 2,3-dihydroxylated anthraquinone derivative demonstrated a low capacity fade of 0.022% per cycle over 180 cycles with a high coulombic efficiency exceeding 99.7%. univ-rennes.fr

Capacity fade is a significant hurdle, often caused by the chemical degradation of the redox-active species. harvard.eduresearchgate.net For example, 2,6-dihydroxyanthraquinone (B191064) (DHAQ) can degrade via an anthrone intermediate, leading to capacity loss. harvard.edu Strategies to mitigate this include mixing electrolytes; one study showed that adding 4,4'-((9,10-anthraquinone-2,6-diyl)dioxy)dibutyrate (DBEAQ) to a DHAQ electrolyte reduced the capacity fade rate from 4.7% to 0.9% per day. chemrxiv.org Furthermore, limiting the state of charge can dramatically slow degradation, reducing the capacity fade rate by over an order of magnitude in some cases. harvard.edu Research into symmetric flow batteries, where a single bipolar molecule is used for both anolyte and catholyte, has also shown promising results, with one system achieving 75% capacity retention after 4000 cycles. researchgate.net

Below is a table summarizing the performance of various anthraquinone-based redox flow batteries from recent studies.

| Redox-Active Molecule | Battery Type | Efficiency | Capacity Fade/Retention | Source(s) |

| Tailored Anthraquinone | Nonaqueous | ~82% Energy Efficiency | - | rsc.org |

| 2,3-Dihydroxylated Anthraquinone | Aqueous | >99.7% Coulombic Efficiency | 0.022% fade per cycle | univ-rennes.fr |

| 2,6-Dihydroxyanthraquinone (DHAQ) | Aqueous | - | 5.6% fade per day (standard); 0.14% fade per day (SoC limited) | harvard.edu |

| DHAQ + DBEAQ Mixture | Aqueous | - | Fade reduced from 4.7% to 0.9% per day | chemrxiv.org |

| Ferrocene-bipyridinium Bipolar Molecule | Aqueous Symmetric | >99.8% Coulombic Efficiency | 75% retention after 4000 cycles | researchgate.net |

| Anthraquinone Disulfonic Acid (AQDS) | Aqueous | 99.7% Coulombic Efficiency | 0.02% fade per day (at 50% SoC) | mdpi.comresearchgate.net |

Pharmaceutical and Biomedical Research (Excluding Dosage/Administration)

Anthraquinone derivatives are a significant class of compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities. sci-hub.se The rigid, planar anthraquinone core is a valuable structural motif for the development of new therapeutic agents, and this compound plays a crucial role as an intermediate in this field. colab.wsguidechem.com

Precursor for Drug Synthesis

This compound is an important synthetic intermediate in the pharmaceutical industry. guidechem.com Brominated anthraquinones, such as analogues of bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), are valuable precursors for synthesizing a variety of biologically active compounds, including dyes and drugs. beilstein-journals.orgnih.govresearchgate.net The bromine atom at the 2-position can be readily substituted, allowing for the introduction of diverse functional groups to create novel molecules with specific therapeutic properties. colab.ws The synthesis of these precursors often starts from commercially available materials like 1-aminoanthraquinone (B167232), which is then modified and brominated to produce the desired intermediates in high yields. beilstein-journals.orgnih.govresearchgate.net Patents describe specific methods for preparing this compound, highlighting its industrial relevance. google.com